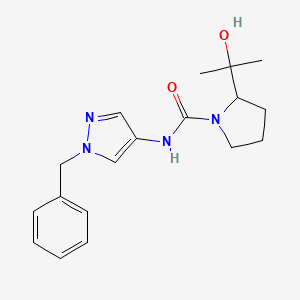![molecular formula C14H22N2O2 B6637453 2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B6637453.png)
2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol is a chemical compound that belongs to the family of pyridine derivatives. It is also known as HEPMP, and its chemical formula is C14H22N2O. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of HEPMP is not fully understood. However, it has been suggested that it may act as an antioxidant and anti-inflammatory agent. It may also modulate the activity of various signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
HEPMP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, HEPMP has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HEPMP has several advantages for lab experiments. It is easy to synthesize and purify, and it has low toxicity. However, there are also limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of HEPMP. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative disorders such as Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, further studies are needed to determine the optimal dosage and administration methods for HEPMP in order to maximize its therapeutic potential. Finally, more research is needed to determine the long-term effects of HEPMP on human health.
Conclusion:
In conclusion, 2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol is a chemical compound with potential therapeutic applications. Its synthesis method is well-established, and it has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also several future directions for its study.
Métodos De Síntesis
The synthesis method of 2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol involves the reaction of 3-hydroxy-2-methylpyridine with 4-(1-hydroxyethyl)piperidine in the presence of a catalyst. This reaction results in the formation of HEPMP, which can be purified through various methods such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
HEPMP has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. HEPMP has also been shown to have a positive effect on cognitive function and memory. In addition, it has been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[[4-(1-hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-3-4-14(18)13(15-10)9-16-7-5-12(6-8-16)11(2)17/h3-4,11-12,17-18H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKYECOLRZDFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)CN2CCC(CC2)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(2-hydroxyacetyl)piperidin-2-yl]methyl]benzamide](/img/structure/B6637377.png)
![2-hydroxy-1-[4-[3-(5-methyl-1H-indol-3-yl)propanoyl]piperazin-1-yl]propan-1-one](/img/structure/B6637392.png)
![[1-[[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6637393.png)
![1-[4-(2-hydroxypropanoyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B6637397.png)
![N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B6637403.png)
![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]-2-hydroxyethanone](/img/structure/B6637406.png)
![6-fluoro-N-[(1-hydroxycyclopentyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B6637417.png)
![3-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(2-hydroxyethyl)-1-methylurea](/img/structure/B6637423.png)
![N-[(3,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)-4-methylmorpholine-2-carboxamide](/img/structure/B6637427.png)
![2-[Methyl-[(5-phenylthiophen-2-yl)methyl]amino]ethanol](/img/structure/B6637430.png)
![(3R)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B6637431.png)
![2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol](/img/structure/B6637438.png)

![[3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B6637458.png)